molecular formula C9H7BrN2O2 B1376828 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid CAS No. 1021859-29-9

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1376828
CAS No.: 1021859-29-9
M. Wt: 255.07 g/mol
InChI Key: OPJAPPYKVWTEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

This compound belongs to the indazole family of heterocyclic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The systematic nomenclature reflects the specific substitution pattern: the bromine atom occupies the 6-position of the benzene ring, a methyl group is attached to the nitrogen at position 1, and a carboxylic acid group is located at position 3 of the indazole system. This nomenclature follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing unambiguous identification of the molecular structure.

The compound exhibits the fundamental indazole tautomerism, existing predominantly in the 1H-indazole form rather than the 2H-indazole tautomer. This tautomeric preference is typical for indazole derivatives and significantly influences the compound's chemical behavior and reactivity patterns. The 1H-tautomer is thermodynamically more stable, with the nitrogen-hydrogen bond positioned at the 1-position of the pyrazole ring. The specific substitution pattern in this compound locks the molecule in the 1H-form through the methyl substitution at nitrogen-1, eliminating tautomeric equilibrium and providing structural certainty for synthetic applications.

The molecular architecture features distinct functional regions that contribute to the compound's chemical properties. The aromatic indazole core provides electronic stability and serves as a platform for substitution reactions, while the bromine substituent at position 6 offers opportunities for cross-coupling chemistry and nucleophilic substitution reactions. The carboxylic acid functionality at position 3 introduces hydrogen bonding capability and potential for amide bond formation, significantly expanding the compound's synthetic utility. This combination of functional groups creates a versatile building block suitable for complex molecular constructions in pharmaceutical and materials chemistry applications.

Historical Context in Indazole Chemistry

The development of indazole chemistry traces its origins to the pioneering work of Hermann Emil Fischer in the late 19th century. Fischer, who later received the Nobel Prize in Chemistry in 1902, made fundamental contributions to the understanding of heterocyclic compounds and their synthetic pathways. His work on phenylhydrazines and their condensation reactions with carbonyl compounds laid the groundwork for indazole synthesis methodologies that remain relevant today. Fischer's investigations into the relationship between hydrazones and indole derivatives provided crucial insights into the formation mechanisms of nitrogen-containing heterocycles, establishing the theoretical foundation for modern indazole chemistry.

The historical development of indazole synthesis has been closely intertwined with advances in general heterocyclic chemistry methodology. Early synthetic approaches relied primarily on cyclization reactions of appropriately substituted precursors, often involving harsh reaction conditions and limited substrate scope. The Fischer indole synthesis, while not directly applicable to indazole formation, demonstrated the potential for systematic heterocycle construction through carefully designed cyclization strategies. These early methodologies established the conceptual framework for more sophisticated synthetic approaches that would emerge throughout the 20th century, ultimately leading to the efficient preparation of complex indazole derivatives such as this compound.

Modern synthetic chemistry has witnessed a renaissance in indazole methodology, driven largely by the recognition of indazole derivatives as privileged scaffolds in drug discovery. Contemporary synthetic approaches have evolved to encompass transition metal-catalyzed reactions, regioselective functionalization strategies, and efficient multi-step synthetic sequences that enable access to diverse indazole structures. The development of methods for selective nitrogen alkylation has been particularly important for compounds like this compound, where regiocontrol between nitrogen-1 and nitrogen-2 substitution is crucial. These advances reflect the continuing evolution of heterocyclic chemistry and its adaptation to meet the demands of modern pharmaceutical and materials research.

Chemical Formula and Registry Information

The molecular formula of this compound is C₉H₇BrN₂O₂, reflecting its composition of nine carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This molecular composition yields a precise molecular weight of 255.07 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple chemical databases. The exact mass of 253.969 atomic mass units provides additional precision for analytical identification and quantitative determinations in research applications.

Table 1: Chemical Registry and Identification Data

Property Value
Chemical Abstracts Service Number 1021859-29-9
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Exact Mass 253.969 amu
MDL Number MFCD15071436
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CN1N=C(C(=O)O)C2=C1C=C(Br)C=C2

Properties

IUPAC Name

6-bromo-1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJAPPYKVWTEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735092
Record name 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021859-29-9
Record name 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1-methylindazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Construction of the Indazole Core

The synthesis typically starts from substituted benzaldehydes or anilines bearing the 6-bromo substituent. The indazole ring is formed by cyclization involving hydrazine derivatives and appropriate aldehyde or nitrile precursors.

  • Annulation Reaction: A key step involves the annulation of 2-fluoro-4-bromobenzaldehyde with methylhydrazine to form 6-bromo-1-methylindazole. This method provides high regioselectivity for the N-1 methyl substitution, avoiding positional isomers that complicate purification.

Introduction of the Methyl Group at N-1

  • The methyl group at the N-1 position can be introduced either by:
    • Direct alkylation of indazole-3-carboxylic acid using methylating agents such as iodomethane in the presence of bases (e.g., alkoxides or alkaline earth metal oxides).
    • Or by using methylhydrazine as a reagent in the annulation step, which inherently installs the methyl group at N-1, improving selectivity and yield.

Carboxylation at C-3 Position

  • The carboxylic acid at C-3 is typically introduced through:
    • Hydrolysis of cyano-substituted indazole intermediates.
    • Direct oxidation or formylation followed by hydrolysis steps.

The hydrolysis is often performed under reflux in concentrated hydrochloric acid or other acidic aqueous media to convert nitrile or ester intermediates into the carboxylic acid.

Detailed Preparation Methodologies

Improved Methylation Process (From Indazole-3-carboxylic Acid)

Step Reagents & Conditions Outcome Notes
1. Formation of alkoxide base in situ Reaction of alkali metal (e.g., sodium) with anhydrous lower alkanol (methanol or ethanol) Alkali metal alkoxide Generates hydrogen gas, requires caution on scale-up
2. Methylation Indazole-3-carboxylic acid + methylating agent (iodomethane) in polar solvent with alkoxide base 1-methylindazole-3-carboxylic acid (1-MICA) High yield, minor formation of 2-methyl isomer (~7%)
3. Purification Recrystallization or chromatography Pure 1-MICA Used as intermediate for further synthesis

This method is industrially relevant but poses safety challenges due to hydrogen evolution during alkoxide preparation.

Annulation Route Using 2-Fluoro-4-bromobenzaldehyde and Methylhydrazine

Step Reagents & Conditions Outcome Yield & Notes
1. Annulation 2-fluoro-4-bromobenzaldehyde + methylhydrazine in suitable solvent (e.g., ethanol) 6-bromo-1-methylindazole Yield up to 85%, high regioselectivity, avoids isomers
2. Methyl formate reaction Methyl formate added to indazole intermediate Formylated intermediate Prepares for carboxylation
3. Hydrolysis Reflux with acid (e.g., HCl) under inert atmosphere 6-bromo-1-methyl-1H-indazole-3-carboxylic acid Mild conditions, scalable, good purity

This method is advantageous for industrial scale due to mild conditions, high selectivity, and ease of operation.

Comparative Analysis of Preparation Methods

Feature Alkoxide-Mediated Methylation Annulation with Methylhydrazine
Starting Material Indazole-3-carboxylic acid 2-fluoro-4-bromobenzaldehyde
Methylation Step Post-cyclization methylation Methyl group introduced during ring formation
Selectivity Minor isomer formation (~7%) High regioselectivity, no isomers
Safety Hydrogen evolution hazard Mild conditions, safer
Yield High (variable) Up to 85% for annulation step
Scalability Industrially used but safety concerns Suitable for industrial scale-up
Purification Requires chromatography Easier purification

Research Findings and Notes

  • The alkoxide methylation method, historically used for N-methylation, is efficient but involves hazardous hydrogen gas evolution during alkoxide formation, limiting its industrial appeal.
  • The annulation method using methylhydrazine and substituted benzaldehydes offers a cleaner, more selective route to the N-1 methylated indazole core, reducing impurities and simplifying downstream processing.
  • Hydrolysis of nitrile or formyl intermediates to carboxylic acid is commonly done under acidic reflux conditions, with inert atmosphere protection to prevent side reactions.
  • The presence of the bromine atom at C-6 enables further functionalization by substitution or coupling reactions, making this compound a versatile intermediate in medicinal chemistry.
  • Industrial processes favor methods that minimize hazardous reagents, improve regioselectivity, and provide high yields with straightforward purification steps.

Summary Table of Key Reaction Conditions

Reaction Step Reagents Solvent Temperature Time Yield Notes
Alkoxide formation Na + MeOH Methanol Ambient In situ - Hydrogen gas evolved
Methylation Iodomethane + alkoxide Methanol or ethanol RT to reflux Hours High Minor 2-methyl isomer
Annulation 2-fluoro-4-bromobenzaldehyde + methylhydrazine Ethanol or mixed solvents RT to reflux Hours ~85% High regioselectivity
Methyl formate reaction Methyl formate Solvent varies RT to reflux Hours Moderate Prepares for carboxylation
Hydrolysis Conc. HCl, inert atmosphere Aqueous acid Reflux 3-8 hours High Converts nitrile/formyl to acid

Chemical Reactions Analysis

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

7-Bromo-1H-indazole-3-carboxylic acid (CAS 35158-78-2)
  • Molecular Formula : C₈H₅BrN₂O₂
  • Differences : Bromine at the 7-position instead of 6; lacks the 1-methyl group.
  • Reduced steric hindrance compared to the 1-methyl derivative, which may influence binding affinity in biological systems .
6-Bromo-4-methyl-1H-indazole-3-carboxylic acid (CAS 885520-45-6)
  • Molecular Formula : C₉H₇BrN₂O₂
  • Differences : Methyl group at the 4-position instead of 1.
  • Similar acidity (pKa ~2.86) but distinct solubility due to substituent positioning .

Functional Group Variations

Methyl 3-bromo-1H-indazole-6-carboxylate (CAS 1045805-56-8)
  • Molecular Formula : C₉H₇BrN₂O₂
  • Differences : Carboxylic acid esterified to a methyl group.
  • Impact :
    • Reduced acidity (ester pKa ~5–6 vs. carboxylic acid pKa ~2.86).
    • Enhanced lipophilicity, improving membrane permeability but reducing water solubility .
Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS 885272-94-6)
  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Differences : Ethyl ester instead of methyl or free acid.

Additional Substituents

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid (CAS 885520-62-7)
  • Molecular Formula : C₈H₄BrFN₂O₂
  • Differences : Fluorine atom at the 4-position.
  • Impact :
    • Increased electron-withdrawing effects enhance acidity (pKa likely lower than 2.86).
    • Fluorine improves metabolic stability and may influence binding selectivity in drug design .
4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid (CAS 885520-30-9)
  • Molecular Formula : C₈H₅BrN₂O₃
  • Differences : Hydroxyl group at the 3-position and bromine at 3.
  • Impact :
    • Additional hydrogen bonding capability via the hydroxyl group, improving solubility.
    • Altered reactivity due to hydroxyl’s nucleophilic character .

Crystallographic and Structural Insights

  • 6-Bromo-1H-indole-3-carboxylic acid (structurally related indole derivative):
    • Exhibits hydrogen-bonded dimers and layered crystal packing via O–H∙∙∙O and N–H∙∙∙O interactions .
    • Predicts similar crystalline behavior for indazole analogs, influencing solubility and melting points.

Biological Activity

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a significant compound within the indazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

This compound exhibits notable interactions with various enzymes and proteins, influencing several metabolic pathways. It has been shown to inhibit specific enzymes that play critical roles in cellular metabolism, thereby affecting overall metabolic flux.

Key Biochemical Properties:

  • Molecular Formula: C9H8BrN3O2
  • Molecular Weight: Approximately 255.07 g/mol
  • Functional Groups: Bromine atom at the 6-position and a carboxylic acid group at the 3-position.

Cellular Effects

The compound significantly influences cell signaling pathways, gene expression, and cellular metabolism. Its ability to modulate these processes is crucial for understanding its therapeutic potential.

Cellular Mechanisms:

  • Enzyme Inhibition: The compound inhibits enzymes involved in critical pathways such as DNA damage response (CHK1 and CHK2).
  • Gene Regulation: It affects gene expression patterns, which can lead to altered cellular responses in various contexts.

The molecular mechanism of action involves specific interactions with target biomolecules. The compound binds to various kinases, which are pivotal in regulating cell growth and survival. This interaction can lead to either inhibition or activation of these kinases, depending on the context.

Mechanistic Insights:

  • Target Kinases: CHK1, CHK2, and other kinases involved in cell cycle regulation.
  • Biochemical Pathways Affected: Primarily those involved in the DNA damage response and cellular growth regulation.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Anticancer Activity:
    • The compound has demonstrated significant antiproliferative effects against several cancer cell lines, with IC50 values indicating potent activity (e.g., less than 25 nM in specific assays) .
    • Case studies have shown its efficacy in inhibiting tumor growth in preclinical models.
  • Histamine H3 Receptor Antagonism:
    • Research indicates that this compound may inhibit histamine H3 receptor activity, suggesting potential applications in treating conditions like certain eye diseases and bladder cancer .
  • Enzymatic Inhibition:
    • It has been identified as a potent inhibitor of various kinases, contributing to its anticancer properties by disrupting critical signaling pathways .

Data Summary Table

PropertyValue/Description
Molecular FormulaC9H8BrN3O2
Molecular Weight~255.07 g/mol
Antiproliferative ActivityIC50 < 25 nM (various cancer cell lines)
Histamine H3 Receptor ActivityPotential antagonist
Key Target KinasesCHK1, CHK2

Case Studies

Several case studies have been published that evaluate the biological activity of this compound:

Study 1:
A study reported that the compound exhibited significant inhibitory effects on cancer cell proliferation in vitro. The results indicated a dose-dependent response with IC50 values ranging from 20 nM to 30 nM across different cell lines .

Study 2:
Another investigation focused on the compound's role as a histamine H3 receptor antagonist. This study suggested that antagonism could lead to therapeutic benefits in managing conditions linked to histamine dysregulation .

Q & A

Basic: What synthetic routes are commonly used to prepare 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid?

The synthesis typically involves bromination of a pre-functionalized indazole scaffold. For example, intermediates like 6-bromo-1H-indazole-3-carboxylic acid (CAS 885521-80-2) are synthesized via bromination of 1H-indazole-3-carboxylic acid derivatives using bromine sources (e.g., NBS or Br₂) under controlled conditions . Subsequent N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Yield optimization (e.g., 84.8% for a related bromo-indazole carboxylic acid) requires precise stoichiometry and temperature control (e.g., 0–5°C for bromination) .

Basic: What analytical techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions. For example, hydrogen bonding patterns (e.g., O–H⋯O and N–H⋯O dimers in similar brominated indazoles) stabilize crystal packing .
  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify substituent positions. The methyl group at N1 appears as a singlet (~δ 3.9–4.1 ppm), while the carboxylic acid proton is deshielded (~δ 13 ppm in DMSO-d₆) .
  • IR spectroscopy : Stretching bands for C=O (~1700 cm⁻¹) and O–H (~2500–3000 cm⁻¹) validate functional groups .

Advanced: How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

Contradictions often arise from residual solvents, tautomerism, or byproducts. For example:

  • Residual DMF in 1H^1\text{H} NMR (~δ 2.7–2.9 ppm) can be removed via repeated lyophilization.
  • Tautomeric equilibria (e.g., between indazole NH and carboxylic acid OH) may split signals; deuterated solvents like DMSO-d₆ suppress this .
  • Byproduct identification : LC-MS or HRMS detects impurities (e.g., incomplete methylation products). Adjust reaction time or stoichiometry to minimize these .

Advanced: What strategies optimize the regioselective bromination of 1-methyl-1H-indazole-3-carboxylic acid?

Regioselectivity at the 6-position is influenced by electronic and steric factors:

  • Electron-donating groups (e.g., methyl at N1) direct bromination to the para position (C6) via electrophilic aromatic substitution.
  • Lewis acids (e.g., FeBr₃) enhance reactivity in non-polar solvents (e.g., CCl₄) at 50–60°C.
  • Competitive bromination at C4 or C7 can occur; monitor via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and adjust reaction time to favor C6 .

Advanced: How do intermolecular interactions affect crystallization and solubility?

  • Hydrogen bonding : Carboxylic acid groups form dimers (O–H⋯O, ~2.6 Å) that stabilize monoclinic crystal systems (e.g., space group P21/n) .
  • Solubility : Low solubility in water (<1 mg/mL) necessitates polar aprotic solvents (e.g., DMF, DMSO) for biological assays. Co-crystallization with amines (e.g., piperazine) improves aqueous solubility via salt formation .

Advanced: What mechanistic insights guide functionalization of the carboxylic acid group?

The carboxylic acid can be converted to esters or amides for downstream applications:

  • Esterification : Use EDCl/HOBt with alcohols (e.g., ethyl ester formation, SC-35082) in anhydrous THF .
  • Amide coupling : Activate the acid with HATU/DIPEA and react with amines (e.g., diethylamino groups in SC-35079) .
    Monitor reaction progress via FTIR (disappearance of –OH stretch) and confirm products via 13C^{13}\text{C} NMR (ester carbonyl at ~δ 165 ppm) .

Advanced: How does the methyl group at N1 influence reactivity in cross-coupling reactions?

The N1-methyl group sterically hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at adjacent positions. For C6 functionalization:

  • Protecting groups : Temporarily replace the carboxylic acid with a methyl ester to reduce steric bulk.
  • Catalyst optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance C6 selectivity over C4/C7 .

Advanced: What computational methods predict biological activity of derivatives?

  • Docking studies : Model interactions with targets (e.g., kinase enzymes) using the carboxylic acid as a hydrogen bond donor.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing bromine at C6 enhances binding to hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.